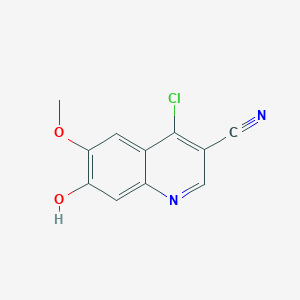

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 325 |

Propiedades

IUPAC Name |

4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c1-16-10-2-7-8(3-9(10)15)14-5-6(4-13)11(7)12/h2-3,5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIORUBTUDLGIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621983 | |

| Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263149-10-6 | |

| Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The compound 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is typically prepared starting from hydroxy- and methoxy-substituted quinoline derivatives, involving key steps such as chlorination, cyclization, and cyanation. The presence of substituents at positions 6 and 7 (methoxy and hydroxy groups) requires selective functional group transformations to achieve the desired substitution pattern.

Chlorination of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

A common and efficient method involves the chlorination of 4-hydroxy-6-methoxyquinoline-3-carbonitrile using phosphorus oxychloride (POCl₃) in the presence of triethylamine as a base in toluene solvent.

-

- 4-Hydroxy-6-methoxyquinoline-3-carbonitrile (3.74 g, 18.6 mmol)

- Triethylamine (8.2 mL, 55.8 mmol)

- Phosphorus oxychloride (2.63 mL, 27.9 mmol) added slowly at 25 °C

- Heated at 80 °C for 6 hours

- Workup by washing with water and drying over anhydrous sodium sulfate

- Concentration yields a yellow solid product without purification

Yield: Approximately 75%

- Reference: CN104744446 patent, 2019

Preparation via 7-Benzyloxy Intermediate and Deprotection

An alternative approach involves the synthesis of a 7-benzyloxy-4-chloro-6-methoxyquinoline-3-carbonitrile intermediate, which is subsequently deprotected to yield the target compound.

-

- Starting from 7-benzyloxy-4-chloro-6-methoxyquinoline-3-carbonitrile

- Stirring in appropriate solvents under controlled conditions

- Use of carbonyldiimidazole to convert carboxylic acid to acyl imidazole intermediate

- Ammonia addition to form amide

- Dehydration using trifluoroacetic anhydride or phosphorus pentoxide to form cyano group

- Final deprotection to yield this compound

Purification: Flash column chromatography and recrystallization

- Reference: US6288082B1 patent, 1999

Chlorination of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

In the context of related quinoline derivatives, chlorination using phosphorus oxychloride in toluene at reflux has been demonstrated with high yield.

-

- 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 g, 3.42 mmol)

- Phosphorus oxychloride (4.7 g, 30.10 mmol) in 10 mL toluene

- Heated at reflux for 2 hours

- Concentrated and neutralized with saturated sodium bicarbonate

- Precipitate filtered and dried

Yield: 92.4% with 98.1% purity by HPLC

- Reference: PMC article on Bosutinib synthesis, 2010

Reaction Parameters and Purification Techniques

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Chlorination of hydroxyquinoline | POCl₃, triethylamine, toluene | 80 °C | 6 hours | 75 | Washing, drying, concentration |

| Dehydration to cyanoquinoline | Trifluoroacetic anhydride, pyridine | Room temperature | Variable | Not specified | Flash chromatography, recrystallization |

| Chlorination of chloropropoxy derivative | POCl₃, toluene reflux | Reflux (~110 °C) | 2 hours | 92.4 | Filtration, washing |

Detailed Research Findings

The chlorination step using phosphorus oxychloride is critical for converting the 4-hydroxy group to the 4-chloro substituent, a key transformation in obtaining the target compound. The reaction proceeds efficiently in toluene with triethylamine as a base to neutralize the generated HCl, preventing side reactions.

The use of a benzyloxy-protected intermediate allows for selective functional group manipulation and improves purity and yield after deprotection.

High purity of the final product is achievable by combining solvent extraction, drying agents such as magnesium sulfate or sodium sulfate, and chromatographic purification.

The compound is often used as an intermediate in the synthesis of pharmacologically active molecules such as Bosutinib, highlighting the importance of optimizing its preparation.

Summary Table of Preparation Routes

| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Hydroxy-6-methoxyquinoline-3-carbonitrile | POCl₃, triethylamine, toluene | 80 °C, 6 h | 75 | Direct chlorination |

| 2 | 7-Benzyloxy-4-chloro-6-methoxyquinoline-3-CN | Carbonyldiimidazole, ammonia, TFAA | Room temp, variable | Not specified | Multi-step, includes deprotection |

| 3 | 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-CN | POCl₃, toluene reflux | Reflux, 2 h | 92.4 | High yield chlorination |

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxy and methoxy groups can participate in oxidation and reduction reactions.

Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions:

- **

Actividad Biológica

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Molecular Structure

- Molecular Formula : C11H7ClN2O2

- Molecular Weight : 234.64 g/mol

- CAS Number : 263149-10-6

- SMILES Notation : COc1cc2c(Cl)c(cnc2cc1O)C#N

The compound features a quinoline structure with hydroxyl and methoxy substituents, which contribute to its reactivity and biological activity.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways, such as protein kinases, thereby exerting potential anti-cancer effects .

- Binding Affinity : It has shown promising binding affinity for biological macromolecules, including proteins and nucleic acids. This interaction can modulate the activity of these targets, leading to therapeutic effects.

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Properties :

-

Neuroprotective Effects :

- Preliminary studies suggested neuroprotective effects in animal models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve cognitive function in treated subjects.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

-

Starting Materials :

- Common precursors include substituted quinolines and carbonitriles. The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes.

- General Reaction Scheme :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Chloroquinoline + Methanol | Reflux | 85% |

| 2 | Intermediate + Cyanide Source | Stirring at room temperature | 90% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties : The compound has demonstrated potential in cancer research. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, thus presenting opportunities for drug development aimed at treating various cancers .

Synthesis of Derivatives

This compound serves as a versatile building block for synthesizing other quinoline derivatives. Its unique functional groups allow for modifications that can enhance biological activity or introduce new properties .

Fluorescent Dyes

The compound has been explored for its potential use as a fluorescent dye due to its unique electronic properties. This application is particularly relevant in biological imaging and diagnostics, where fluorescent markers are essential for visualizing cellular processes .

Corrosion Inhibition

Recent studies have investigated the use of this compound as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates, making it valuable in industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The activation of caspase enzymes was observed, suggesting its mechanism involves disrupting mitochondrial integrity and triggering programmed cell death.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent variations. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

Electronic Effects

- Nitro vs. Methoxy/Hydroxy: The nitro group in 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 214476-09-2) introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions but reducing solubility .

- Fluoro vs. Hydroxy : Replacement of hydroxy with fluorine in 622369-40-8 enhances lipophilicity and metabolic stability due to fluorine’s electronegativity, though it may reduce target-binding affinity .

Steric and Hydrogen-Bonding Effects

- Positional Isomerism : Swapping hydroxy and methoxy groups between positions 6 and 7 (307353-95-3) alters hydrogen-bonding networks, affecting solubility and biological activity .

Pharmacological Relevance

- Bosutinib Synthesis: The hydroxy group in 263149-10-6 is essential for forming hydrogen bonds with kinase targets, a feature less pronounced in analogs like 622369-40-8 (fluoro substitution) .

- Nitro Derivatives : Compounds like 214476-09-2 are utilized in high-throughput screening due to their electron-deficient cores, which facilitate interactions with electron-rich biological targets .

Q & A

Q. Table 1. Example Synthetic Conditions for Analogous Quinoline-3-Carbonitriles

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 7-Hydroxy-6-methoxyquinoline | CuCN, DMF, 90°C, 8h | 68 | |

| 4-Chloroquinoline derivative | Malononitrile, EtOH, reflux, 12h | 75 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- 1H/13C NMR:

- IR Spectroscopy: Confirm the -CN group via a sharp peak at 2240–2260 cm⁻¹ .

- X-ray Crystallography: Resolves ambiguities in substituent positioning, as demonstrated for related octahydroquinoline derivatives .

- HPLC: Ensure purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How do the electronic effects of the chloro, hydroxy, and methoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Chloro (C4): Electron-withdrawing effect activates the quinoline ring for nucleophilic attack at C2 or C8.

- Methoxy (C6): Electron-donating group directs electrophiles to C5 or C8 via resonance.

- Hydroxy (C7): Hydrogen bonding with solvents (e.g., DMSO) stabilizes intermediates but may reduce solubility in non-polar media.

Comparative studies on fluoroquinolones suggest that methoxy at C6 enhances antimicrobial activity by altering bacterial DNA gyrase binding .

Advanced: What strategies can resolve contradictions in antimicrobial activity data reported for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Strain variability: Use standardized bacterial strains (e.g., ATCC controls) and follow CLSI guidelines for MIC assays.

- Compound purity: Validate via HPLC and LC-MS to rule out degradation products .

- Solubility: Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in broth dilution assays.

Cross-reference with structurally similar compounds (e.g., ciprofloxacin derivatives) to contextualize activity trends .

Advanced: Can this compound serve as a fluorescent probe, and what structural modifications would enhance its photophysical properties?

Answer:

While not directly reported, chromene-3-carbonitrile analogs exhibit strong fluorescence due to extended conjugation . To enhance properties:

- Modify substituents: Introduce -NH₂ at C2 to increase electron density and redshift emission.

- Solvent effects: Test solvatochromism in polar aprotic solvents (e.g., acetonitrile) to optimize quantum yield.

- Computational modeling: Use TD-DFT to predict excitation/emission wavelengths and guide synthesis .

Basic: What are the critical considerations for optimizing the purification of this compound?

Answer:

- Solvent selection: Use ethanol/water (7:3) for recrystallization to remove unreacted precursors.

- Chromatography: Employ silica gel column chromatography with ethyl acetate/hexane (1:1) to isolate the product.

- Purity validation: Monitor via TLC (Rf ~0.5 in ethyl acetate) and confirm with melting point analysis (expected range: 210–215°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.